molecular formula C17H16N2O2S B296532 3-(3-Methylbenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione

3-(3-Methylbenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione

Cat. No. B296532
M. Wt: 312.4 g/mol
InChI Key: JRRQRJDUHNBPJW-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylbenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the family of indole-3-carboxamides and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Mechanism of Action

The mechanism of action of 3-(3-Methylbenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione involves the activation of the CB1 and CB2 receptors in the body. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the effects of cannabinoids on the central nervous system. 3-(3-Methylbenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione has been shown to have a higher affinity for the CB1 receptor compared to the CB2 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Methylbenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione are similar to those of other synthetic cannabinoids. These effects include altered perception, mood, and cognition, as well as changes in heart rate and blood pressure. 3-(3-Methylbenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione has also been shown to have analgesic and anti-inflammatory effects, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-Methylbenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione in lab experiments is its high binding affinity for the CB1 and CB2 receptors, which allows researchers to study the effects of cannabinoids on these receptors in a controlled setting. However, one limitation of using 3-(3-Methylbenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione is its psychoactive effects, which may make it difficult to study the specific effects of the compound on the body without confounding factors.

Future Directions

There are several future directions for research involving 3-(3-Methylbenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione. One area of interest is the potential therapeutic applications of the compound, particularly its analgesic and anti-inflammatory effects. Additionally, further research is needed to fully understand the effects of 3-(3-Methylbenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione on the central nervous system and its potential for abuse. Finally, there is a need for the development of more specific and selective synthetic cannabinoids that can target specific receptors and signaling pathways in the body.

Synthesis Methods

The synthesis of 3-(3-Methylbenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione involves the reaction of 5-fluoro MDMB-PICA with 3-methylbenzyl chloride in the presence of a base. The resulting product is then reacted with 5-methyl-2-thiophene carboxaldehyde to form 3-(3-Methylbenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione. This synthesis method has been reported in scientific literature and has been used by researchers to produce 3-(3-Methylbenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione for scientific purposes.

Scientific Research Applications

3-(3-Methylbenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione has been used in scientific research to study the cannabinoid receptor system and its effects on the central nervous system. Specifically, 3-(3-Methylbenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione has been shown to have a high binding affinity for the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. This binding affinity allows researchers to study the effects of 3-(3-Methylbenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione on these receptors and their downstream signaling pathways.

properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

(5E)-3-[(3-methylphenyl)methyl]-5-[(5-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C17H16N2O2S/c1-11-4-3-5-13(8-11)10-19-16(20)15(18-17(19)21)9-14-7-6-12(2)22-14/h3-9H,10H2,1-2H3,(H,18,21)/b15-9+

InChI Key

JRRQRJDUHNBPJW-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CN2C(=O)/C(=C\C3=CC=C(S3)C)/NC2=O

SMILES

CC1=CC(=CC=C1)CN2C(=O)C(=CC3=CC=C(S3)C)NC2=O

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C(=CC3=CC=C(S3)C)NC2=O

Origin of Product

United States

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